molecular formula C14H19N3O5 B4114700 Ethyl 4-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonyl}amino)benzoate

Ethyl 4-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonyl}amino)benzoate

Cat. No.: B4114700
M. Wt: 309.32 g/mol
InChI Key: DMLVJNQGNSOBMO-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ester group, a hydrazino group, and a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonyl}amino)benzoate typically involves multiple steps. One common method involves the reaction of ethyl 4-aminobenzoate with 3-hydroxybutanoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with hydrazine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-hydroxybenzylamino)benzoate
  • Ethyl 4-(2-chlorobenzamido)benzoate
  • Ethyl 4-(2-furoylamino)benzoate

Uniqueness

Ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydrazino group and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

ethyl 4-[(3-hydroxybutanoylamino)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-3-22-13(20)10-4-6-11(7-5-10)15-14(21)17-16-12(19)8-9(2)18/h4-7,9,18H,3,8H2,1-2H3,(H,16,19)(H2,15,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLVJNQGNSOBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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